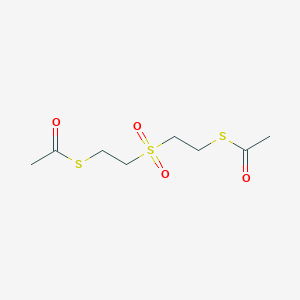

Bis(2-acetylmercaptoethyl) sulfone

描述

Bis(2-acetylmercaptoethyl) sulfone is a chemical compound with the molecular formula C8H14O4S3 . It is used in proteomics research .

Synthesis Analysis

The synthesis of Bis(2-acetylmercaptoethyl) sulfone involves a reaction with triethylamine in N,N-dimethyl-formamide for 36 hours at ambient temperature .Molecular Structure Analysis

The Bis(2-acetylmercaptoethyl) sulfone molecule contains a total of 29 atoms. There are 14 Hydrogen atoms, 8 Carbon atoms, 4 Oxygen atoms, and 3 Sulfur atoms . The molecule contains a total of 28 bonds, including 14 non-H bonds, 4 multiple bonds, 8 rotatable bonds, 4 double bonds, 2 thioesters (aliphatic), and 1 sulfone .科学研究应用

Novel Sulfonated Membranes for Water Treatment

Researchers have developed sulfonated thin-film composite nanofiltration membranes that significantly improve water flux, which is crucial for the efficient treatment of dye solutions. These membranes leverage sulfonated aromatic diamine monomers to enhance surface hydrophilicity without compromising the rejection of dyes, making them ideal for applications in water purification and wastewater treatment (Yang Liu et al., 2012).

Fuel Cell Technologies

Sulfonated block copolymers containing fluorenyl groups have been synthesized for use in fuel-cell applications. These materials exhibit high proton conductivity and mechanical properties, making them promising candidates for proton exchange membrane fuel cells (PEMFCs). Such innovations are crucial for advancing fuel cell efficiency and durability (Byungchan Bae et al., 2009).

Advanced Polymer Applications

The creation of superoleophobic polymers with metal ion affinity showcases the development of materials that possess both oleophobic and hydrophilic properties. This unique combination of properties opens new possibilities for creating surfaces that resist oil while attracting water, with potential applications in coatings, filters, and other materials science domains (T. Darmanin & F. Guittard, 2013).

Enzyme Inhibition for Therapeutic Applications

A study on novel bis-sulfone derivatives explores their inhibitory properties on key metabolic enzymes, such as carbonic anhydrase and acetylcholinesterase. This research underlines the potential of sulfone-based compounds in developing therapies for diseases like Alzheimer's, highlighting the broad therapeutic applications of sulfone derivatives (Abdullah Biçer et al., 2019).

Chemical Synthesis and Catalysis

Sulfones serve as versatile reagents in organocatalysis, enabling the development of asymmetric methodologies to create diverse structures. Their dual role as nucleophiles or electrophiles makes sulfones valuable in synthetic chemistry, offering new pathways for chemical synthesis and the development of novel catalysts (Andrea-Nekane R. Alba et al., 2010).

属性

IUPAC Name |

S-[2-(2-acetylsulfanylethylsulfonyl)ethyl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4S3/c1-7(9)13-3-5-15(11,12)6-4-14-8(2)10/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRPLQMZIDPXAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCS(=O)(=O)CCSC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437615 | |

| Record name | Bis(2-acetylmercaptoethyl) sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2-acetylmercaptoethyl) sulfone | |

CAS RN |

17096-46-7 | |

| Record name | Bis(2-acetylmercaptoethyl) sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

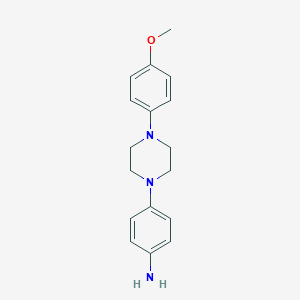

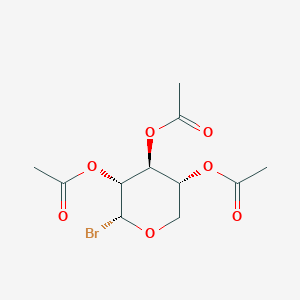

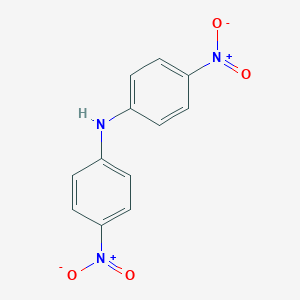

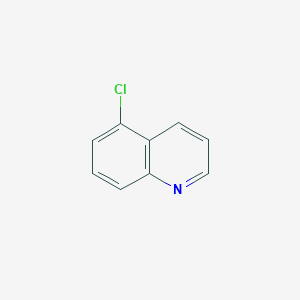

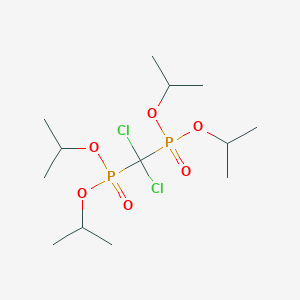

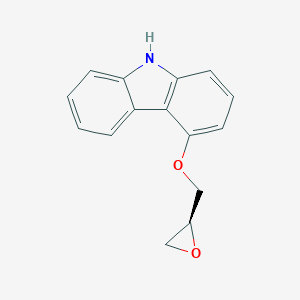

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate](/img/structure/B16744.png)

![2-[1-(2-Naphthyl)ethyl]benzoic acid](/img/structure/B16750.png)

![N-{4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl}hydrazinecarboxamide](/img/structure/B16756.png)

![Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate](/img/structure/B16757.png)